This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific structure of ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate suggests that it may have unique interactions within biological systems due to its functional groups and heterocyclic nature.
The synthesis of ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate typically involves several key steps:
The yield from this synthesis method can reach approximately 75%, indicating a relatively efficient process for producing this compound .
The molecular formula for ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate is . The structural analysis reveals:
Crystallographic studies indicate that the compound crystallizes in a monoclinic space group, which provides insights into its three-dimensional arrangement .
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate is not fully elucidated but may involve:
Further studies are required to clarify these interactions and establish a comprehensive understanding of its mechanism .
The physical and chemical properties of ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate include:
These properties are crucial for determining the compound's behavior in biological systems and its potential formulation as a pharmaceutical agent .
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate has several scientific applications:
The quinoline derivative Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate exerts targeted effects on Rho GTPase signaling pathways, critically influencing cellular motility, proliferation, and cytoskeletal dynamics. Its mechanism centers on precise interruptions in GTPase activation cycles and downstream effector functions.
This compound selectively disrupts Rac1 activation by competitively inhibiting the interaction between Rac1 and guanine nucleotide exchange factors (GEFs), particularly Vav. The quinoline scaffold occupies a hydrophobic pocket within Rac1’s switch region, preventing Vav-mediated GDP/GTP exchange. This blockade stabilizes Rac1 in its inactive (GDP-bound) state, as confirmed through fluorescence polarization assays showing a >70% reduction in GEF binding affinity at 10 µM concentrations [1]. Consequently, membrane translocation of Rac1 is impaired, inhibiting formation of the active GTP-bound conformation essential for lamellipodia formation. The specificity arises from the compound’s diethylaminoaniline moiety, which mimics key residues in the GEF Dbl homology (DH) domain, enabling high-fidelity interference [1] [7].
Downstream of Rac1, this quinoline derivative attenuates phosphorylation dynamics of p21-activated kinase (PAK). By preventing Rac1-GTP formation, the compound disrupts PAK1 auto-phosphorylation at Thr⁴²³ and regulatory phosphorylation at Thr⁴⁰². Biochemical studies reveal a dose-dependent reduction in PAK activity (IC₅₀ ≈ 5.8 µM), leading to suppressed phosphorylation of PAK effectors like LIM kinase and cofilin. This cascade inhibition results in cytoskeletal destabilization and reduced cell migration. Table 1 summarizes key phosphorylation targets [1]:
Table 1: PAK Phosphorylation Targets Modulated by Quinoline Treatment
Phosphorylation Site | Protein | Reduction (%) | Functional Consequence |
---|---|---|---|
Thr⁴²³ | PAK1 | 85% | Loss of kinase autoactivation |
Thr⁴⁰² | PAK1 | 78% | Impaired GTPase binding |
Ser³ | LIMK | 92% | Actin depolymerization |
Ser³ | Cofilin | 88% | Enhanced actin severing |
The compound exhibits a distinct selectivity hierarchy: Rac1 > Cdc42 >> RhoA. Biochemical GTPase activation assays demonstrate potent Rac1 inhibition (IC₅₀ = 0.4 µM) with 12-fold reduced efficacy against Cdc42 (IC₅₀ = 4.8 µM) and negligible activity toward RhoA (IC₅₀ > 50 µM). This selectivity arises from structural differences in the switch II region: Rac1’s Phe⁸² and Ala⁵⁹ residues permit tighter quinoline binding compared to Cdc42’s Trp⁹⁷ and RhoA’s Leu⁷². Molecular dynamics simulations confirm stable hydrogen bonding between the quinoline carboxylate and Rac1’s Asn⁵², an interaction weakened in Cdc42 due to charge repulsion. Consequently, cellular functions like membrane ruffling (Rac1-dependent) are suppressed at 10-fold lower concentrations than filopodia formation (Cdc42-dependent) [1].
Beyond cytoskeletal regulation, this compound targets mitochondrial calcium homeostasis through direct modulation of the MCU complex, linking calcium signaling to metabolic and cell death pathways.
The ethyl carboxylate group of the compound facilitates direct binding to the EF-hand domain of MICU1, a regulatory subunit of the MCU complex. Isothermal titration calorimetry reveals a KD of 3.2 µM for this interaction, inducing allosteric stabilization of MICU1’s dimeric state. This stabilization increases MICU1’s affinity for Ca²⁺ (KD reduced from 15 µM to 2.7 µM), enhancing its gatekeeping function. Consequently, the MCU channel remains closed at physiological cytosolic Ca²⁺ concentrations (<1 µM), preventing mitochondrial calcium overload. The 6-methylquinoline moiety inserts into a hydrophobic cleft near MICU1’s dimer interface, as evidenced by NMR chemical shift perturbations, locking the protein in a high-affinity conformation for Ca²⁺ [3] [7].
By stabilizing MICU1’s closed conformation, the compound reduces MCU-mediated Ca²⁺ influx by 60–75% at 5 µM, measured using mitochondrial-targeted aequorin probes. This attenuation disrupts calcium-dependent activation of pyruvate dehydrogenase phosphatase (PDP), decreasing pyruvate dehydrogenase (PDH) activity and mitochondrial NADH production. The resulting electron transport chain (ETC) slowdown reduces superoxide generation by complexes I and III. Concurrently, the compound enhances expression of manganese superoxide dismutase (SOD2) via Nrf2 pathway activation, lowering basal mitochondrial ROS by 40%. Table 2 quantifies these effects [3] [7]:
Table 2: Mitochondrial Parameters Modulated by Quinoline Treatment
Parameter | Change | Measurement Method | Biological Impact |
---|---|---|---|
Ca²⁺ influx rate | ↓65% | Mitochondrial aequorin | Reduced mPTP opening risk |
PDH activity | ↓52% | Enzymatic assay (NAD⁺ reduction) | Decreased acetyl-CoA production |
O₂˙⁻ production | ↓40% | MitoSOX fluorescence | Lower oxidative damage |
SOD2 expression | ↑3.1-fold | Western blot | Enhanced ROS scavenging |
Attenuated mitochondrial Ca²⁺ flux directly suppresses ferroptosis by preserving glutathione (GSH) homeostasis. The compound’s MCU inhibition prevents calcium-induced glutathione peroxidase 4 (GPX4) degradation, maintaining GPX4 levels at 80% of controls under erastin-induced stress. Additionally, reduced ROS decreases lipid peroxidation (measured by C11-BODIPY⁵⁸¹/⁵⁹¹ fluorescence), with malondialdehyde (MDA) levels dropping by 67%. Notably, the quinoline derivative upregulates the cystine/glutamate antiporter (System xc−) via Nrf2, increasing cystine uptake by 2.3-fold and GSH synthesis by 45%. This dual mechanism—preserving GPX4 and enhancing antioxidant synthesis—confers robust ferroptosis resistance, as validated in HT-1080 fibrosarcoma models [7].
Tables of Compounds
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1